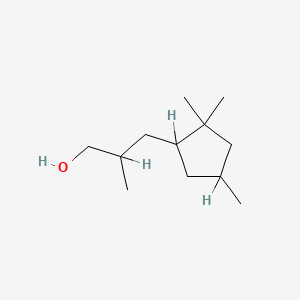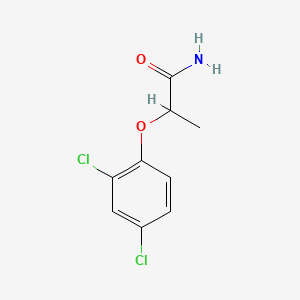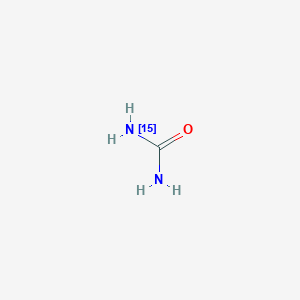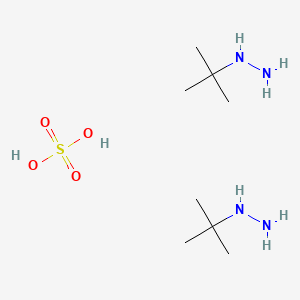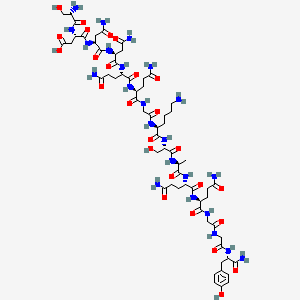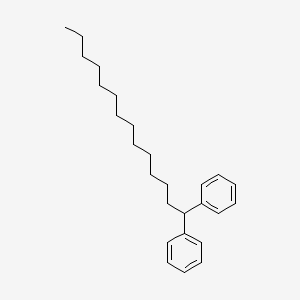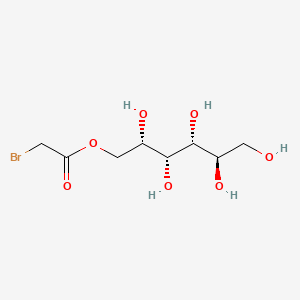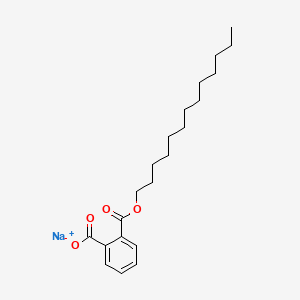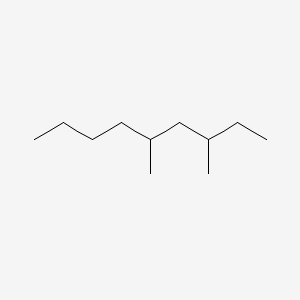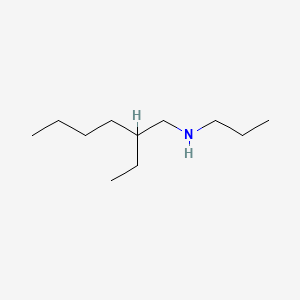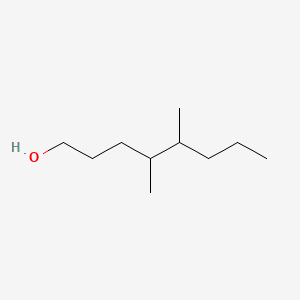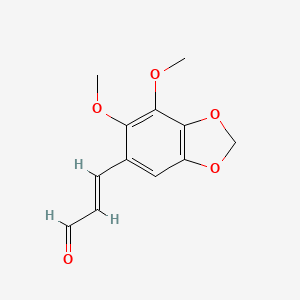
Dillapional
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dillapional is a phenylpropanoid derivative found in the stems of Foeniculum vulgareIt is known for its antimicrobial properties, particularly against Bacillus subtilis, Aspergillus niger, and Cladosporium cladosporioides . The compound has a chemical formula of C12H12O5 and is also referred to as (E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enal .
Preparation Methods
Dillapional can be extracted from the stems of Foeniculum vulgare using column chromatography techniques The extraction process involves the use of solvents such as chloroform to isolate the compound from the plant material
Chemical Reactions Analysis
Dillapional undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dillapional has several scientific research applications:
Chemistry: It is used as a model compound in studies of phenylpropanoid derivatives and their chemical behavior.
Biology: This compound’s antimicrobial properties make it a subject of interest in microbiological studies, particularly in combating bacterial and fungal infections
Mechanism of Action
Dillapional exerts its antimicrobial effects by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death. It also inhibits the activity of certain detoxification enzymes, such as CYP1A2, which plays a role in the metabolism of various compounds . The molecular targets and pathways involved in this compound’s action are still under investigation, but its ability to inhibit key enzymes and cross the blood-brain barrier are significant factors .
Comparison with Similar Compounds
Dillapional is similar to other phenylpropanoid derivatives such as dillapiol, scopoletin, and bergapten. this compound is unique in its strong antimicrobial activity against specific strains of bacteria and fungi . Unlike dillapiol, which shows marginal antimicrobial activity, this compound is more potent and effective . Scopoletin, another compound isolated from Foeniculum vulgare, also exhibits antimicrobial properties but to a lesser extent compared to this compound .
Similar Compounds
- Dillapiol
- Scopoletin
- Bergapten
- Imperatorin
- Psolaren
This compound’s unique combination of strong antimicrobial activity and ability to cross the blood-brain barrier sets it apart from these similar compounds .
Properties
CAS No. |
38971-74-3 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enal |
InChI |
InChI=1S/C12H12O5/c1-14-10-8(4-3-5-13)6-9-11(12(10)15-2)17-7-16-9/h3-6H,7H2,1-2H3/b4-3+ |
InChI Key |
UQBPCDWQJZVCPU-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1/C=C/C=O)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1C=CC=O)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


